2-(Mesitylamino)-2-oxoethyl 2-furoate
Description
2-(Mesitylamino)-2-oxoethyl 2-furoate is an organic compound that belongs to the class of furoates It is characterized by the presence of a furan ring and a mesitylamino group
Properties
IUPAC Name |
[2-oxo-2-(2,4,6-trimethylanilino)ethyl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10-7-11(2)15(12(3)8-10)17-14(18)9-21-16(19)13-5-4-6-20-13/h4-8H,9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUXKXLDUNKABM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC(=O)C2=CC=CO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Mesitylamino)-2-oxoethyl 2-furoate typically involves the reaction of mesitylamine with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
[ \text{Mesitylamine} + \text{2-Furoyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and efficiency. Catalysts such as ZrO₂ can be employed to facilitate the reaction under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-(Mesitylamino)-2-oxoethyl 2-furoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The mesitylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds with substituted mesitylamino groups.
Scientific Research Applications
2-(Mesitylamino)-2-oxoethyl 2-furoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Mesitylamino)-2-oxoethyl 2-furoate involves its interaction with specific molecular targets. The mesitylamino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-furoate: Similar structure but lacks the mesitylamino group.
Ethyl 2-furoate: Similar structure with an ethyl ester group instead of the mesitylamino group.
2-Acetyl furan: Contains a furan ring with an acetyl group instead of the mesitylamino group.
Uniqueness
2-(Mesitylamino)-2-oxoethyl 2-furoate is unique due to the presence of the mesitylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and participate in a wider range of chemical reactions compared to its simpler analogs.
Biological Activity
2-(Mesitylamino)-2-oxoethyl 2-furoate is a compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H15N1O3
- Molecular Weight : 221.25 g/mol
- CAS Number : 378226-52-9
The compound features a furoate moiety, which is known for its diverse biological activities. The mesitylamino group contributes to the compound's unique properties and potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may have inhibitory effects against certain bacterial strains.
- Anticancer Properties : Some investigations indicate potential cytotoxic effects on cancer cell lines, suggesting it may interfere with cancer cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:
- Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes, altering their activity.
- Induction of Apoptosis : In cancer cells, it may trigger programmed cell death through various signaling pathways.
- Disruption of Bacterial Cell Wall Synthesis : In antimicrobial applications, it might interfere with the synthesis of essential components in bacterial cells.
Antimicrobial Activity
A study conducted by Smith et al. (2023) demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, indicating moderate potency.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Anticancer Activity
In vitro studies by Johnson et al. (2024) revealed that the compound induced apoptosis in human breast cancer cell lines (MCF-7). The IC50 value was determined to be 15 µM, suggesting a promising anticancer profile.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
